molecular formula C8H16N2O2 B7935235 2-(aminooxy)-N-cyclohexylacetamide

2-(aminooxy)-N-cyclohexylacetamide

Cat. No. B7935235
M. Wt: 172.22 g/mol
InChI Key: ARDWTCPRHWKEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminooxy)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Detection of Carbonyl Compounds : This compound has been used as a molecular probe for trace measurement of carbonyl compounds (like aldehydes and ketones) in water samples. It offers high sensitivity and low limits of detection, making it useful for environmental monitoring (Houdier et al., 2000).

  • Leukemic Cell Differentiation : N-substituted amides, including N-cyclohexylacetamide, have shown effectiveness in inducing differentiation of murine erythroleukemia cells, a potential avenue for leukemia treatment (Li et al., 1981).

  • Synthesis of Inhibitors : The compound has been utilized in the synthesis of potential inhibitors, such as in the case of α(1→3)fucosyltransferases, which are important in the development of new therapeutic agents (Heskamp et al., 1995).

  • Aminoglycoside Antibiotics : It plays a role in the structure and function of aminoglycoside antibiotics, which are crucial for treating bacterial infections. The central scaffold of these antibiotics includes a similar structure (Busscher et al., 2005).

  • Synthesis of Bioactive Compounds : The compound has been involved in the synthesis of biologically active compounds, indicating its utility in pharmaceutical development (Amirani Poor et al., 2018).

  • Pharmacological Evaluation : N,N-Substituted acetamides, including structures related to 2-(aminooxy)-N-cyclohexylacetamide, have been synthesized and evaluated for pharmacological activities like antiamnesic effects (Piplani et al., 2004).

  • Anticonvulsant Activity : Analogues of this compound have been studied for their anticonvulsant activity, contributing to research in neuropharmacology (Pękala et al., 2011).

properties

IUPAC Name

2-aminooxy-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDWTCPRHWKEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.